molecular formula C19H22N2O2 B268373 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide

2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide

Cat. No. B268373
M. Wt: 310.4 g/mol
InChI Key: ADFGQIGHMJSEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide, also known as MPAP, is a synthetic compound that has been studied for its potential therapeutic applications. MPAP is a derivative of the opioid antagonist, naltrexone, and has been shown to have unique properties that make it a promising candidate for further research.

Mechanism of Action

2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide acts as an antagonist at the mu opioid receptor, which is involved in the regulation of pain and reward. By blocking the activity of this receptor, 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide is able to reduce the effects of opioids and prevent the development of tolerance and dependence. Additionally, 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been shown to modulate the activity of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the rewarding effects of opioids, as well as decrease drug-seeking behavior. Additionally, 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide is that it has been well-studied in animal models, allowing for a better understanding of its pharmacological properties. Additionally, the synthesis of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been optimized to increase yield and purity, making it a viable option for further research. However, one limitation of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide is that it has not been extensively studied in humans, and its safety and efficacy have not been established.

Future Directions

There are a number of potential future directions for research on 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide. One area of interest is the development of new therapies for addiction, depression, and anxiety. Additionally, further research is needed to better understand the safety and efficacy of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide in humans. Finally, the development of new analogs of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide may lead to the discovery of compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide involves the reaction of naltrexone with 4-aminobenzoyl chloride in the presence of a base. The resulting product is then treated with 2-methylpropanoyl chloride to yield 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide. The synthesis of 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been optimized to increase yield and purity, making it a viable option for further research.

Scientific Research Applications

2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide has been studied for its potential use in the treatment of a variety of conditions, including addiction, depression, and anxiety. It has been shown to have opioid receptor antagonist properties, as well as the ability to modulate dopamine and serotonin levels in the brain. These properties make 2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide a promising candidate for the development of new therapies for these conditions.

properties

Product Name

2-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O2/c1-14(2)19(23)21-17-11-9-16(10-12-17)20-18(22)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ADFGQIGHMJSEAO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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